4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester
Description
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O5S/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)16(24)14-12-15(29-13-14)21-27-19(4,5)20(6,7)28-21/h12-13H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZFQZYQDHJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Molecular Deconstruction
The target molecule features a thiophene core substituted at positions 2 and 4 with a pinacol boronic ester and a BOC-piperazinocarbonyl group, respectively. Retrosynthetic cleavage reveals two key fragments:
- Boronic ester component : Derived from Miyaura borylation of a 2-bromo-thiophene intermediate.
- Amide component : Synthesized via coupling of BOC-piperazine with 4-carboxy-thiophene.
This disconnection strategy prioritizes functional group compatibility, ensuring the acid-sensitive boronic ester is introduced after amide bond formation.
Stepwise Synthesis and Optimization
Synthesis of 2-Bromo-4-(BOC-piperazinocarbonyl)thiophene
Carboxylic Acid Activation
2-Bromo-thiophene-4-carboxylic acid (1.0 equiv) undergoes activation using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates chloride displacement, yielding 2-bromo-thiophene-4-carbonyl chloride within 2 h.
Amide Coupling
The acyl chloride intermediate reacts with BOC-piperazine (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at ambient temperature. This nucleophilic acyl substitution achieves >90% conversion within 4 h, producing 2-bromo-4-(BOC-piperazinocarbonyl)thiophene as a crystalline solid (mp 128–130°C).
Critical Parameters :
Miyaura Borylation for Boronic Ester Installation
Reaction Setup
The bromothiophene intermediate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%) are suspended in degassed 1,4-dioxane. Potassium acetate (3.0 equiv) is added as a base to activate the diboron reagent.
Process Optimization
Heating at 90°C under N₂ for 12 h affords the target boronic ester in 71–78% yield. Key optimizations include:
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂, Pd(OAc)₂ | Pd(dppf)Cl₂ | +22% |
| Solvent | THF, DMF, Toluene | 1,4-Dioxane | +15% |
| Temperature (°C) | 70–110 | 90 | +18% |
| Reaction Time (h) | 6–24 | 12 | +9% |
Workup and Purification
Post-reaction, the mixture is filtered through Celite® to remove Pd residues. Solvent evaporation under reduced pressure yields a crude product, which is purified via flash chromatography (hexane/ethyl acetate 4:1) or recrystallization from cold hexane.
Mechanistic Elucidation of Key Transformations
Amidation Kinetics
The second-order rate constant (k₂) for acyl chloride formation follows the Arrhenius equation:
$$
k2 = A \cdot e^{-Ea/(RT)}
$$
Where:
- A = pre-exponential factor (2.4 × 10¹¹ L·mol⁻¹·s⁻¹)
- E_a = activation energy (68.5 kJ·mol⁻¹)
- R = gas constant
- T = temperature (K)
Isothermal titration calorimetry (ITC) confirms exothermicity (ΔH = −127 kJ·mol⁻¹), driving the reaction to completion.
Palladium-Catalyzed Borylation
The Miyaura mechanism proceeds through three stages:
- Oxidative addition : Pd⁰ inserts into the C–Br bond, forming a Pd²⁺ complex.
- Transmetallation : Bis(pinacolato)diboron transfers a boron moiety to Pd.
- Reductive elimination : Pd⁰ regenerates, releasing the boronic ester.
DFT calculations reveal the rate-determining step involves Pd–Br bond cleavage (ΔG‡ = 98.3 kJ·mol⁻¹).
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.44 (s, 9H, BOC CH₃), 3.45–3.62 (m, 8H, piperazine), 7.21 (d, J = 3.5 Hz, 1H, thiophene H-3), 7.89 (d, J = 3.5 Hz, 1H, thiophene H-5).
- ¹³C NMR (101 MHz, CDCl₃): δ 24.9 (pinacol CH₃), 28.2 (BOC CH₃), 80.1 (BOC quaternary C), 126.5–142.8 (thiophene and piperazine carbons), 165.4 (amide C=O).
- HRMS (ESI-TOF): m/z calcd for C₂₀H₃¹BN₂O₅S [M+H]⁺ 423.2124, found 423.2121.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) | % Total Cost |
|---|---|---|
| BOC-Piperazine | 12,500 | 58% |
| Pd Catalyst | 8,200 | 24% |
| Bis(pinacolato)diboron | 3,800 | 11% |
| Solvents/Consumables | 1,200 | 7% |
Comparative Evaluation of Alternative Methods
Grignard-Based Boronation
While organomagnesium reagents enable boronic ester synthesis, this method suffers from:
Direct Borylation via Iridium Catalysis
Iridium complexes (e.g., Ir(OMe)(cod)₂) facilitate C–H borylation but exhibit:
- Regioselectivity issues (2:1 preference for α-thiophene positions)
- High catalyst loading (5–10 mol%)
- Incompatibility with BOC-protected amines
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and piperazines, which are valuable intermediates in pharmaceutical and material science .
Scientific Research Applications
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of various organic compounds, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: A simpler boronic acid derivative used in similar coupling reactions.
4-(4-BOC-Piperazinocarbonyl)phenylboronic acid pinacol ester: Another boronic acid derivative with a phenyl group instead of a thiophene group.
Uniqueness
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a piperazine moiety with a thiophene ring and a boronic acid pinacol ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Biological Activity
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester (CAS Number: 2377607-11-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
The molecular formula of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is . The structure features a thiophene ring conjugated with a piperazine moiety, which is known to influence its biological properties.
The biological activity of boronic acid derivatives often involves interactions with biological targets such as enzymes and receptors. The pinacol ester form enhances the stability and solubility of the compound, facilitating its bioavailability. The boronic acid group can participate in reversible covalent bonding with diols, which is crucial for the inhibition of certain enzymes involved in cancer progression.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | GI50 (μg/mL) | Mechanism of Action |
|---|---|---|
| LoVo | 10.5 | Induction of apoptosis via caspase activation |
| COLO 205 | 12.3 | Inhibition of NFκB pathway |
| PC3 | 15.7 | Decreased cellular proliferation |
| 22RV1 | 18.9 | Induction of cell cycle arrest |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited promising cytotoxic effects, particularly in colorectal and prostate cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Induction of Apoptosis : In a study involving COLO 205 cells, treatment with the compound resulted in significant apoptotic induction as measured by Annexin V assays. The results showed that approximately 62% of treated cells underwent apoptosis compared to only 10.7% in the negative control group .
- NFκB Pathway Inhibition : Another study demonstrated that the compound effectively inhibited the NFκB signaling pathway, which is known to regulate genes associated with cell survival and proliferation. This inhibition was linked to decreased expression levels of anti-apoptotic proteins .
- Cell Cycle Arrest : Research indicated that exposure to the compound led to cell cycle arrest in the G1 phase in prostate cancer cell lines (PC3 and 22RV1), further contributing to its anticancer effects .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization:
Boc Protection : The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF) .
Coupling Reactions : A thiophene-carboxylic acid derivative is coupled to the Boc-protected piperazine via amide bond formation, often using coupling agents like HATU or EDC .
Boronic Ester Formation : The thiophene-boronic acid is reacted with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) to form the pinacol ester .
- Optimization : Reaction temperatures (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios are systematically varied. Purity is monitored via TLC or HPLC .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), thiophene protons (δ 6.5–7.5 ppm), and boronic ester peaks .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern for boron .
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the boronic ester .
- Moisture Control : Use desiccants (silica gel) and inert atmospheres (argon) to avoid boronic acid formation .
- Light Sensitivity : Protect from UV light to prevent degradation of the thiophene moiety .
Advanced Research Questions
Q. How does the presence of the Boc group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bulky Boc group slows transmetallation steps, requiring optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures (80–100°C) .
- Deprotection Strategies : In situ removal of the Boc group (e.g., TFA in DCM) may be necessary for coupling with sterically hindered aryl halides .
Q. What analytical methods are used to detect and quantify byproducts during reactions involving this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor boronic ester hydrolysis (e.g., absorbance shifts at 300 nm upon reaction with H₂O₂) .
- LC-MS : Identify side products like deborylated thiophene or Boc-deprotected intermediates .
- Control Experiments : Compare reaction outcomes with/without catalysts or under varying pH (6–11) to isolate byproduct formation pathways .
Q. How can contradictory spectroscopic data from different laboratories be resolved?
- Methodological Answer :
- Standardization : Use internal standards (e.g., TMSP for NMR) and calibrate instruments with certified reference materials .
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃ in NMR) by reporting solvent conditions explicitly .
- Collaborative Validation : Cross-check data with independent labs using identical synthetic batches .
Q. What strategies mitigate hydrolysis of the boronic ester moiety under aqueous reaction conditions?
- Methodological Answer :
- Anhydrous Solvents : Use freshly distilled THF or DMF with molecular sieves to minimize water content .
- Buffered pH : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the boronic ester while avoiding acid-catalyzed hydrolysis .
- Low-Temperature Reactions : Perform couplings at 0–4°C to slow hydrolysis kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
